molecular formula C5H6Cl6N2O3 B1670478 Dicloralurea CAS No. 116-52-9

Dicloralurea

Cat. No.: B1670478
CAS No.: 116-52-9
M. Wt: 354.8 g/mol
InChI Key: PPJXIHLNYDVTDI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Dicloralurea undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dicloralurea has several scientific research applications, including:

Comparison with Similar Compounds

Dicloralurea is unique in its dual role as a methane inhibitor and growth stimulant. Similar compounds include:

This compound stands out due to its specific application in reducing methane emissions and promoting growth in livestock .

Properties

IUPAC Name

1,3-bis(2,2,2-trichloro-1-hydroxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl6N2O3/c6-4(7,8)1(14)12-3(16)13-2(15)5(9,10)11/h1-2,14-15H,(H2,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJXIHLNYDVTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)(NC(=O)NC(C(Cl)(Cl)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0041852
Record name Dichloralurea
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Molecular Weight

354.8 g/mol
Source PubChem
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Physical Description

Colorless solid; [HSDB]
Record name Dichloral urea
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Solubility

0.0074 PPM SOL IN WATER @ 25 °C, At 25 °C: 18.8 mg/100 g ethanol, 16.8 mg/100 g acetone, 2.5 mg/100 g ether, 5.5 mg/100 g n-hexane, 3.0 mg/100 g benzene, 1.0 mg/100 g chloroform
Record name DICHLORAL UREA
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Density

1.63 at 25 °C
Record name DICHLORAL UREA
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Mechanism of Action

...ACCUMULATE IN LEAVES WHERE THEY CAUSE COLLAPSE OF PARENCHYMAL VESSELS. ... IN LEAVES THEY INHIBIT PHOTOSYNTHESIS...& ARE POWERFUL INHIBITORS OF OXIDATION OF WATER TO OXYGEN... /UREA HERBICIDES/
Record name DICHLORAL UREA
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Color/Form

Colorless crystals

CAS No.

116-52-9
Record name 1,3-Bis(2,2,2-trichloro-1-hydroxyethyl)urea
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Record name Dicloralurea [USAN:INN]
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Record name Dicloralurea
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Record name DICLORALUREA
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Record name DICHLORAL UREA
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Record name Dicloralurea
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Melting Point

196 °C
Record name DICHLORAL UREA
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Synthesis routes and methods

Procedure details

This compound has previously been prepared by Chattaway and James [Proc. Roy. Soc., A134 372 (1931)]. A mixture of chloral (162.2 g, 1.1 mole), H2O (100 ml), and concentrated HCl (150 ml) was stirred at 70°-80° C. Urea (30 g, 0.5 moles) was added all at once and the resulting mixture was stirred for 5 hours. The white precipitate which formed was filtered, and then washed with water until the pH of the wash water was 7. The product was then recrystallized from aqueous EtOH to give white needles; 57% yield, m.p. 193°-194° C.
Quantity
162.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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